4-Fluoro-3-methylphenyl perfluoroethyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-3-methylphenyl perfluoroethyl ketone is a fluorinated organic compound characterized by the presence of both fluoro and methyl groups attached to a phenyl ring, along with a perfluoroethyl ketone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-methylphenyl perfluoroethyl ketone typically involves the introduction of the fluoro and methyl groups onto a phenyl ring, followed by the attachment of the perfluoroethyl ketone group. One common method involves the use of fluorinating agents and methylating agents in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems allows for precise control over the reaction parameters, leading to higher yields and reduced production costs. Additionally, purification techniques such as distillation and recrystallization are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-methylphenyl perfluoroethyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoro and methyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents and nucleophiles are employed under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Fluoro-3-methylphenyl perfluoroethyl ketone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-methylphenyl perfluoroethyl ketone involves its interaction with molecular targets through its fluoro and methyl groups. These interactions can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The perfluoroethyl ketone moiety also plays a role in stabilizing the compound and enhancing its chemical properties .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-methylphenyl ketone
- 3-Methylphenyl perfluoroethyl ketone
- 4-Fluorophenyl perfluoroethyl ketone
Uniqueness
4-Fluoro-3-methylphenyl perfluoroethyl ketone is unique due to the combination of fluoro, methyl, and perfluoroethyl ketone groups, which impart distinct chemical and physical properties. This combination makes it more versatile in various applications compared to its similar counterparts .
Properties
IUPAC Name |
2,2,3,3,3-pentafluoro-1-(4-fluoro-3-methylphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6O/c1-5-4-6(2-3-7(5)11)8(17)9(12,13)10(14,15)16/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHXTCSMAMWYEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C(C(F)(F)F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.